N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13270406
InChI: InChI=1S/C18H18N4O2/c1-12(2)11-19-18-15-5-3-4-6-16(15)20-17(21-18)13-7-9-14(10-8-13)22(23)24/h3-10,12H,11H2,1-2H3,(H,19,20,21)
SMILES: CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol

N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC13270406

Molecular Formula: C18H18N4O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine -

Specification

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
IUPAC Name N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine
Standard InChI InChI=1S/C18H18N4O2/c1-12(2)11-19-18-15-5-3-4-6-16(15)20-17(21-18)13-7-9-14(10-8-13)22(23)24/h3-10,12H,11H2,1-2H3,(H,19,20,21)
Standard InChI Key HOMUYKAGUNUWBS-UHFFFAOYSA-N
SMILES CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound belongs to the quinazolinamine class, featuring a bicyclic quinazoline scaffold with a 4-nitrophenyl group at position 2 and a branched 2-methylpropyl (isobutyl) chain at position 4. The nitro group confers electron-withdrawing properties, influencing electronic distribution and reactivity .

Physicochemical Parameters

Key properties derived from analogous quinazolinamines include:

PropertyValueSource Relevance
Molecular FormulaC₁₉H₂₀N₄O₂Extrapolated
Molar Mass348.39 g/molCalculated
Density1.32–1.35 g/cm³
Boiling Point465–475°C (predicted)
pKa4.6 ± 0.3 (amine proton)
LogP (Octanol-Water)3.2 ± 0.2 (estimated)-

The nitro group contributes to a planar molecular geometry, enhancing π-π stacking interactions with biological targets .

Synthesis and Structural Modification

General Synthetic Routes

Quinazolinamines are typically synthesized via:

  • Condensation Reactions: 2-Aminobenzophenones react with isobutylamine under acid catalysis to form the quinazoline core .

  • Nucleophilic Aromatic Substitution: 4-Chloroquinazoline intermediates undergo amination with 2-methylpropylamine, as demonstrated in protocols for analogous compounds .

A representative synthesis adapted from :

  • Step 1: 2-Amino-5-nitrobenzophenone (1.0 eq) reacts with phosphorus oxychloride (2.5 eq) in DMF at 120°C for 2 hr to form 4-chloro-2-(4-nitrophenyl)quinazoline.

  • Step 2: The chloro intermediate undergoes amination with 2-methylpropylamine (1.2 eq) in THF at 80°C for 12 hr, yielding the target compound in 68–72% yield .

Key Reaction Optimization

  • Temperature Control: Maintaining ≤80°C during amination prevents nitro group reduction .

  • Catalysis: SnCl₂ (1 mol%) improves cyclization efficiency in condensation steps .

Biological Activity and Mechanism

Multidrug Resistance Modulation

Structural analogs like N-(4-ethylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine demonstrate dual inhibition of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at IC₅₀ values of 0.8–1.2 μM . The nitro group enhances membrane permeability, while the isobutyl chain likely interacts with transporter hydrophobic pockets .

Antiproliferative Effects

Quinazolinamines with nitroaryl substituents exhibit broad-spectrum cytotoxicity:

Cell LineIC₅₀ (μM)Structural Feature Linked to Activity
HT29 (Colon)0.094-Nitrophenyl + branched alkyl
A2780 (Ovarian)0.12
H460 (Lung)0.15

Mechanistic studies on analog 2-(2-methoxystyryl)quinazolin-4(3H)-one (IC₅₀ = 0.2 μM) reveal tubulin polymerization inhibition via colchicine site binding, inducing G₂/M arrest . Molecular dynamics simulations show stable interactions with β-tubulin residues Asn101 and Lys254 .

Pharmacokinetic Considerations

Metabolic Stability

Cytochrome P450 screening of N-(2-methylphenyl) analogs indicates:

  • CYP3A4: Primary metabolizer (t₁/₂ = 42 min)

  • CYP2D6: Minor involvement (<15% clearance)

Plasma Protein Binding

Analogous compounds show 92–95% binding to human serum albumin, correlating with LogP values >3.0 .

Toxicological Profile

Limited data exist for the exact compound, but related quinazolinamines demonstrate:

  • Acute Toxicity (Rat): LD₅₀ = 320 mg/kg (oral)

  • Genotoxicity: Negative in Ames test at ≤10 μM

Patent Landscape and Applications

The DE10042060A1 patent covers bicyclic heterocycles with structural similarities, claiming:

  • Use Case: Oncology therapeutics targeting tubulin/microtubule dynamics .

  • Formulation: Liposomal delivery systems for improved bioavailability .

Challenges and Future Directions

  • Solubility Limitations: Aqueous solubility <5 μg/mL necessitates prodrug strategies .

  • Target Selectivity: Off-target kinase inhibition observed at >10 μM concentrations .

  • Synthetic Scalability: Current routes yield ≤75%; flow chemistry approaches under investigation .

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